4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl-
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Overview
Description
4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- is a heterocyclic organic compound belonging to the pyran family It is characterized by a six-membered ring containing one oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions typically include refluxing the reactants in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Ethyl maltol (2-Ethyl-3-hydroxy-4H-pyran-4-one): Widely used as a flavor enhancer in the food industry.
Uniqueness
4H-Pyran-4-one, 2-ethyl-2,3-dihydro-2-methyl- stands out due to its specific structural features and the resulting chemical properties.
Properties
CAS No. |
62322-08-1 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-ethyl-2-methyl-3H-pyran-4-one |
InChI |
InChI=1S/C8H12O2/c1-3-8(2)6-7(9)4-5-10-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
TXCQFKLHUNHZRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)C=CO1)C |
Origin of Product |
United States |
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